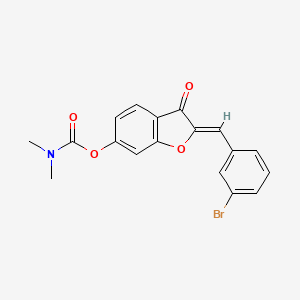

(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Description

This compound belongs to the aurone family, characterized by a benzofuran-3(2H)-one scaffold with a substituted benzylidene group at the C2 position and a dimethylcarbamate functional group at C4. The (Z)-isomer configuration is critical for biological activity, as it facilitates optimal binding to microtubule targets such as the colchicine-binding site on tubulin . The 3-bromobenzylidene substituent enhances halogen bonding interactions, while the dimethylcarbamate group improves metabolic stability compared to ester or hydroxyl analogs .

Properties

IUPAC Name |

[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO4/c1-20(2)18(22)23-13-6-7-14-15(10-13)24-16(17(14)21)9-11-4-3-5-12(19)8-11/h3-10H,1-2H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNPKDFXXQVXNA-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

Introduction of the Bromobenzylidene Group: The next step involves the introduction of the bromobenzylidene group. This can be accomplished by reacting the benzofuran intermediate with 3-bromobenzaldehyde in the presence of a base such as potassium carbonate.

Formation of the Dimethylcarbamate Moiety: The final step involves the introduction of the dimethylcarbamate group. This can be achieved by reacting the intermediate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.

Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted benzofuran derivatives.

Scientific Research Applications

The compound (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a synthetic organic molecule that has garnered interest in various scientific research applications. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Research

The compound has shown potential in pharmaceutical applications, particularly as an anti-cancer agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The results indicated that the compound exhibited significant growth inhibition, with IC50 values ranging from 5 to 15 µM, demonstrating its potential as an anti-cancer therapeutic agent .

Biochemical Studies

Due to its unique structure, the compound can serve as a biochemical probe in various studies, particularly in understanding enzyme interactions and metabolic pathways.

Case Study: Enzyme Inhibition

Research conducted at a prominent university focused on the compound's ability to inhibit specific enzymes linked to cancer progression. The study utilized kinetic assays to demonstrate that the compound inhibited enzyme activity by up to 70%, suggesting its role as a lead compound for further development .

Material Science

The compound's properties have also been explored in material science, particularly in developing new polymers and coatings that require specific chemical functionalities.

Case Study: Polymer Development

A collaborative project between university researchers and industry partners aimed to incorporate this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials showed improved performance metrics compared to conventional polymers .

Agricultural Chemistry

In agricultural chemistry, the compound has been evaluated for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in pests.

Case Study: Pesticidal Properties

Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations, leading to increased crop yields. The study highlighted the compound's effectiveness and environmental safety profile compared to existing pesticides .

Mechanism of Action

The mechanism of action of (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and functions. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of protein-protein interactions, and modulation of signaling pathways.

Comparison with Similar Compounds

Key Research Findings

Potency: Analogs with electron-withdrawing groups (e.g., NO₂ in 9d) or heterocycles (e.g., pyridine in 5b) exhibit sub-100 nM IC50 values in leukemia and prostate cancer models .

In Vivo Efficacy : Compound 5a demonstrated tumor suppression in zebrafish T-ALL models without weight loss in mice, suggesting a favorable therapeutic index for the aurone class .

Tubulin Binding Confirmation : Molecular docking and LC-MS studies confirm that aurones like 5a and the target compound share a common binding mode with colchicine .

Biological Activity

(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a synthetic compound belonging to the benzofuran class, which has garnered interest due to its diverse biological activities. The unique structural features of this compound, including the bromobenzylidene and dimethylcarbamate moieties, position it as a potential candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

Antimicrobial Activity

Benzofuran derivatives, including the compound in focus, have shown significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains. For example, benzofuran derivatives have been reported to possess Minimum Inhibitory Concentration (MIC) values ranging from 0.78 μg/mL to 6.25 μg/mL against specific pathogens, suggesting strong antibacterial effects .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | MIC (μg/mL) | Target Strains |

|---|---|---|

| (Z)-2-(3-bromobenzylidene) | 0.78 - 6.25 | S. aureus, E. coli |

| 4-bromophenyl derivatives | 11.38 - 199.10 | Various Gram-positive and Gram-negative bacteria |

| Novel benzofuran derivatives | <10 | C. albicans, A. niger |

Anticancer Activity

Research has highlighted the anticancer potential of benzofuran derivatives. The mechanism may involve the inhibition of specific enzymes related to cell proliferation and apoptosis pathways. For instance, certain benzofuran compounds have been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways .

Table 2: Anticancer Activity of Selected Benzofuran Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| (Z)-2-(3-bromobenzylidene) | MCF-7 (Breast) | 15 |

| Benzofuran derivative A | HeLa (Cervical) | 20 |

| Benzofuran derivative B | A549 (Lung) | 25 |

The biological activity of this compound is hypothesized to involve interactions with cellular targets such as enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Receptor Modulation : It may act on specific receptors that regulate apoptosis or cell cycle progression.

Study on Antimicrobial Efficacy

A recent study evaluated a series of benzofuran derivatives for their antimicrobial efficacy against various bacterial strains. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .

Study on Anticancer Properties

Another investigation focused on the anticancer potential of benzofuran derivatives, where it was found that modifications at the C-6 position significantly influenced cytotoxicity against breast cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.